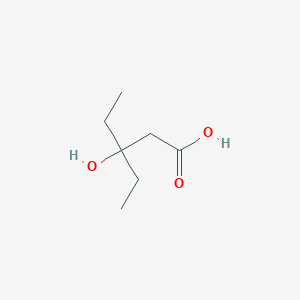
3-Ethyl-3-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-hydroxypentanoic acid is an organic compound with the molecular formula C7H14O3 It is a derivative of pentanoic acid, featuring an ethyl group and a hydroxyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-hydroxypentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of ethyl acetate with acetaldehyde, followed by hydrogenation and hydrolysis. The reaction conditions typically include the use of a base such as sodium hydroxide for the condensation step, and a hydrogenation catalyst like palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-3-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.
Major Products:
Oxidation: 3-Ethyl-3-oxopentanoic acid
Reduction: 3-Ethyl-3-hydroxypentanol
Substitution: 3-Ethyl-3-chloropentanoic acid
Aplicaciones Científicas De Investigación
3-Ethyl-3-hydroxypentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-ethyl-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
- 3-Hydroxypentanoic acid
- 3-Ethylpentanoic acid
- 3-Hydroxy-3-methylpentanoic acid
Comparison: 3-Ethyl-3-hydroxypentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom. This structural feature distinguishes it from similar compounds and contributes to its distinct chemical properties and reactivity. For example, 3-hydroxypentanoic acid lacks the ethyl group, while 3-ethylpentanoic acid lacks the hydroxyl group, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
3-ethyl-3-hydroxypentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-7(10,4-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) |
Clave InChI |
QFDBOMUFRUMJQP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
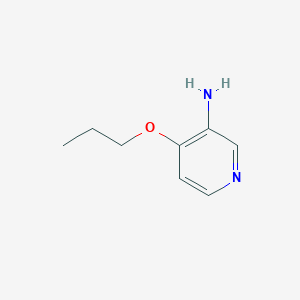
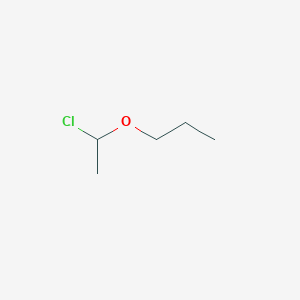

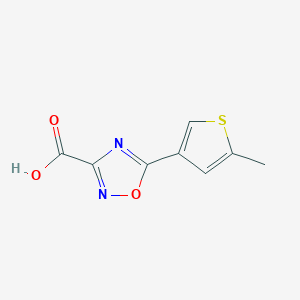
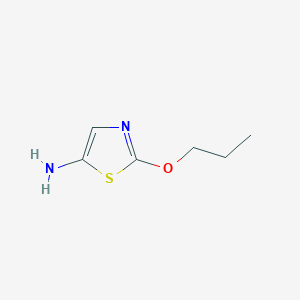


![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)

![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
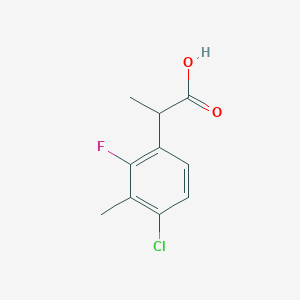
![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)
